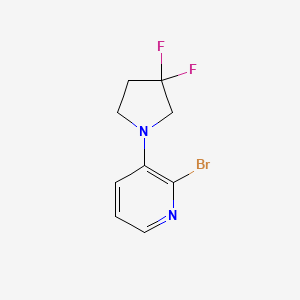![molecular formula C11H7F2NO3 B1411766 1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione CAS No. 82673-81-2](/img/structure/B1411766.png)
1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione
Descripción general
Descripción
1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrole-2,5-dione moiety. The presence of the difluoromethoxy group imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Métodos De Preparación
The synthesis of 1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethoxy)aniline and maleic anhydride.
Reaction Conditions: The reaction between 3-(difluoromethoxy)aniline and maleic anhydride is carried out under controlled conditions, often involving a solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions and scaling up the process to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The difluoromethoxy group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects.
Comparación Con Compuestos Similares
1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
1-[3-(Trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione: This compound features a trifluoromethoxy group instead of a difluoromethoxy group, resulting in different chemical and physical properties.
1-[3-(Methoxy)phenyl]-1H-pyrrole-2,5-dione:
1-[3-(Chloromethoxy)phenyl]-1H-pyrrole-2,5-dione: The chloromethoxy group imparts distinct properties to the compound, making it suitable for different applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical behavior, which distinguishes it from other similar compounds.
Propiedades
IUPAC Name |
1-[3-(difluoromethoxy)phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c12-11(13)17-8-3-1-2-7(6-8)14-9(15)4-5-10(14)16/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHABICOZQAIRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















